molecular formula C15H14O2 B184787 3-Flavanol, trans-(+)- CAS No. 184713-81-3

3-Flavanol, trans-(+)-

Cat. No.: B184787
CAS No.: 184713-81-3
M. Wt: 226.27 g/mol
InChI Key: OEIJRRGCTVHYTH-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Flavanol, trans-(+)- is a hydroxyflavan.

Properties

CAS No.

184713-81-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2S,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15+/m1/s1

InChI Key

OEIJRRGCTVHYTH-HIFRSBDPSA-N

SMILES

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC=CC=C21)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of (2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol (30): The cis 3-flavanol 30 was synthesized by the stereoselective L-selectride reduction of the 3-flavanone 29 in the same manner as given for 3-flavanol 23 (Scheme 3). The final product was obtained as a colorless oil (62% yield), after flash chromatography on silica gel using 20% of ethyl acetate in hexanes. 1H NMR (300 MHz, CDCl3): δ 1.73 (s, 1H, OH), 2.20 (s, 3H, CH3, 2.27 (s, 3H, CH3), 2.83 (d, J=17.1 Hz, 1H, 4-H), 2.95 (dd, J=4.2, 17.1 Hz, 1H, 4-H), 4.23–4.28 (m, 1H, 3-H), 4.87 (s, 1H, 2-H), 5.06 (s, 2H, OCH2Ph), 5.13 (s, 4H, OCH2Ph), 6.66 (s, 1H, 8-H), 6.68 (s, 1H, 6-H), 6.81 (s, 2H, 2′,6′-H), 7.25–7.43 (m, 15H, Ar—H). MS (ESI, positive ion) 595 (M+Na), 1167 (2M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-flavanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Flavanol, trans-(+)-
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3-Flavanol, trans-(+)-
Reactant of Route 5
3-Flavanol, trans-(+)-
Reactant of Route 6
3-Flavanol, trans-(+)-

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